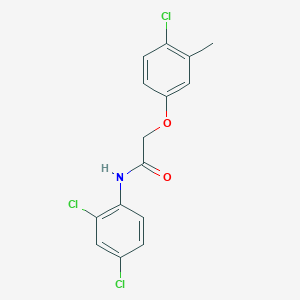

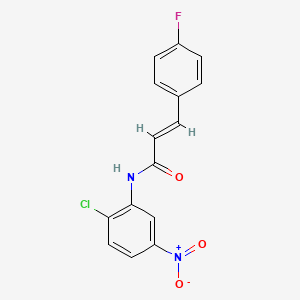

N-(3,5-dimethoxyphenyl)-1,3-benzodioxole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound seems to be a derivative of N-(3,5-dimethoxyphenyl)acetamide , which is a chemical compound with the linear formula C10H13NO3 . It’s part of a family of molecules that have shown a range of potent biological properties .

Synthesis Analysis

While the specific synthesis process for “N-(3,5-dimethoxyphenyl)-1,3-benzodioxole-5-carboxamide” is not available, similar compounds such as N-(3,5-dimethoxyphenyl)acridin-9-amine have been synthesized through processes like the Ullmann condensation of 2-chlorobenzoic acid and 3,5-dimethoxyaniline .科学的研究の応用

Anticancer Activity

N-(3,5-dimethoxyphenyl)-1,3-benzodioxole-5-carboxamide: has been studied for its potential as an anticancer agent. A derivative of this compound, N-(3,5-dimethoxyphenyl)acridin-9-amine (G4) , was synthesized and evaluated for its cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), HT29 (colon cancer), and HL60 (leukemia) . The compound exhibited significant antiproliferative activity, particularly against the HL60 cancer cell line, without showing signs of acute toxicity in animal models .

Fibroblast Growth Factor Receptor (FGFR) Inhibition

The compound’s derivatives have been explored as potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays a crucial role in cancer development. Specifically, a related compound, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide , demonstrated strong inhibitory activity against FGFR1 with an IC50 value of about 30.2 nM . This suggests potential applications in targeted cancer therapies.

Synthesis of Heterocycles

The structural motif of N-(3,5-dimethoxyphenyl)-1,3-benzodioxole-5-carboxamide is useful in the synthesis of heterocyclic compounds. These heterocycles are important in pharmaceutical chemistry due to their diverse biological activities. The compound has been used in the Ullmann condensation reaction to synthesize acridine derivatives, which are known for their anticancer properties .

Template-Directed Synthesis

This compound has been utilized in the template-directed synthesis of complex organic structures such as [n]rotaxanes. These are mechanically interlocked molecules with potential applications in molecular machines and nanotechnology .

Preparation of Trisammonium Salts

In the field of organic synthesis, N-(3,5-dimethoxyphenyl)-1,3-benzodioxole-5-carboxamide has been used to prepare trisammonium tris(hexafluoro phosphate) salts. These salts are relevant in various chemical reactions and can serve as intermediates for further synthetic applications .

Drug Design and Discovery

The compound’s framework is valuable in the design and discovery of new drugs. Its derivatives have been incorporated into molecules that target specific receptors or enzymes, contributing to the development of novel therapeutic agents .

Safety and Hazards

作用機序

Target of Action

Similar compounds have been found to target thymidylate synthase , a crucial enzyme in the DNA synthesis pathway. This enzyme is often targeted by anticancer drugs to inhibit cell proliferation.

Pharmacokinetics

Similar compounds have shown variable bioavailability, with some demonstrating greater bioavailability and total plasma levels of both the parent compound and metabolites than others .

特性

IUPAC Name |

N-(3,5-dimethoxyphenyl)-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO5/c1-19-12-6-11(7-13(8-12)20-2)17-16(18)10-3-4-14-15(5-10)22-9-21-14/h3-8H,9H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUSXGHBDLHTQRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)C2=CC3=C(C=C2)OCO3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-dimethoxyphenyl)-1,3-benzodioxole-5-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dimethyl-1H-pyrrole-3-carbonitrile](/img/structure/B5705326.png)

![1-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1H-indole-3-carbohydrazide](/img/structure/B5705361.png)

![2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(2-chloro-3-pyridinyl)acetamide](/img/structure/B5705378.png)

![N-(3-{N-[(2,4-dichlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)-2-fluorobenzamide](/img/structure/B5705384.png)

![N-[1-({[1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-furamide](/img/structure/B5705389.png)